Cobalt(II) bis(acetylacetonate)

Catalog No.
S1508770
CAS No.
14024-48-7
M.F
C10H16CoO4
M. Wt
259.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt(II) bis(acetylacetonate)

CAS Number

14024-48-7

Product Name

Cobalt(II) bis(acetylacetonate)

IUPAC Name

cobalt;4-hydroxypent-3-en-2-one

Molecular Formula

C10H16CoO4

Molecular Weight

259.16 g/mol

InChI

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;

InChI Key

FCEOGYWNOSBEPV-UHFFFAOYSA-N

SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+2]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co]

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.[Co]

Catalysis:

  • Polymerization: Cobalt(II) bis(acetylacetonate) can act as a catalyst for the polymerization and copolymerization of various monomers, including methacrylic acid esters and butadiene. These processes are crucial in the production of various polymers with specific properties. Source: US Patent 4337210A:
  • Oxidation and hydrogenation: The compound can also be used as a catalyst in liquid-phase oxidation and hydrogenation reactions. These reactions are fundamental in organic chemistry and play a role in the synthesis of various chemicals. Source: Sigma-Aldrich product page:

Material Science:

  • Precursor for nanoparticles: Cobalt(II) bis(acetylacetonate) is a valuable precursor for the synthesis of various cobalt-based nanoparticles. These nanoparticles have potential applications in areas such as catalysis, magnetism, and electronics. [Source: Research article: "Cobalt-Based Active Species Molecularly Immobilized on Carbon Nanotubes for the Oxygen Reduction Reaction"]

Other applications:

  • Biomedical research: Cobalt(II) bis(acetylacetonate) has been explored in the field of biomedical research, for example, in the development of contrast agents for magnetic resonance imaging (MRI). However, it is important to note that this is an ongoing area of research, and the compound is not currently approved for any clinical applications.

Cobalt(II) bis(acetylacetonate), also known as Cobalt(II) acetylacetonate, is an organometallic compound characterized by its purple crystalline structure. Its molecular formula is C15H21CoO6\text{C}_{15}\text{H}_{21}\text{CoO}_6 with a molecular weight of approximately 356.26 g/mol. This compound is formed when cobalt ions coordinate with two acetylacetonate ligands, resulting in a chelate complex that exhibits unique properties due to the presence of the cobalt center and the bidentate nature of the acetylacetonate ligands . Cobalt(II) bis(acetylacetonate) is soluble in various organic solvents and is known for its catalytic properties in organic reactions, making it a valuable compound in both academic and industrial applications .

  • Toxicity: Considered moderately toxic upon ingestion or inhalation [].
  • Flammability: Combustible material [].
  • Reactivity: May react with strong oxidizing agents [].

Safety Precautions:

  • Handle with gloves and proper ventilation [].
  • Avoid inhalation and ingestion.
  • Dispose of according to safety regulations [].
, particularly as a catalyst. Notably, it can catalyze the dehydration of aldoximes to form nitriles, showcasing its utility in organic synthesis. Additionally, it can react with halogens such as bromine, resulting in the formation of cobalt(II) bromide and other products depending on the reaction conditions . The compound also demonstrates Lewis acid behavior, allowing it to coordinate with various Lewis bases, which can modify its reactivity and properties significantly.

Research indicates that cobalt(II) bis(acetylacetonate) may exhibit biological activity, particularly in relation to its coordination chemistry. Some studies have suggested potential cytotoxic effects against certain cancer cell lines, although further investigation is required to fully understand its biological implications and mechanisms of action. The compound's interaction with biological systems could be influenced by its ability to form complexes with biomolecules, which may alter its bioavailability and efficacy .

Cobalt(II) bis(acetylacetonate) can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting cobalt salts (such as cobalt chloride or cobalt sulfate) with acetylacetone in an organic solvent at elevated temperatures (typically between 79°C and 100°C). The reaction often occurs under reflux conditions to facilitate the formation of the chelate complex .
  • Azeotropic Distillation: This method utilizes an organic solvent that forms an azeotropic mixture with water during the reaction. The continuous removal of water helps drive the reaction toward completion, yielding a higher purity product .
  • Solvent-Free Methods: Recent advancements have explored solvent-free synthesis techniques that utilize mechanochemical approaches to produce cobalt(II) bis(acetylacetonate), reducing environmental impact and improving efficiency .

Cobalt(II) bis(acetylacetonate) has diverse applications across various fields:

  • Catalysis: It serves as an effective catalyst in organic reactions, including polymerization and oxidation processes.
  • Material Science: The compound is used in the production of thin films and coatings due to its ability to form stable complexes with other materials.
  • Pigments: It is employed in the formulation of paints and coatings as a drying agent due to its catalytic properties.
  • Nanotechnology: Cobalt(II) bis(acetylacetonate) is utilized in the synthesis of nanostructures via chemical vapor deposition techniques .

Studies have shown that Cobalt(II) bis(acetylacetonate) can interact with various ligands, influencing its reactivity and stability. For instance, coordination with different Lewis bases alters its electronic structure and geometric configuration, which can enhance or inhibit specific catalytic activities. Research has also focused on its interactions with biomolecules, providing insights into potential therapeutic applications or toxicological effects .

Cobalt(II) bis(acetylacetonate) shares structural similarities with several other metal acetylacetonates. Here are some comparable compounds:

Compound NameMetal CenterUnique Features
Nickel(II) bis(acetylacetonate)NickelSimilar chelation but different reactivity profiles
Iron(III) bis(acetylacetonate)IronHigher oxidation state leading to different electronic properties
Manganese(II) bis(acetylacetonate)ManganeseExhibits different catalytic behavior compared to cobalt

Each of these compounds showcases unique properties based on their metal centers, influencing their reactivity and application potential. Cobalt's +2 oxidation state provides distinct catalytic capabilities that differentiate it from similar compounds like Nickel(II) bis(acetylacetonate), which may not exhibit the same level of activity or stability under certain conditions .

The history of Cobalt(II) bis(acetylacetonate) reflects the evolution of coordination chemistry as a discipline. Initially, researchers believed the compound existed as a simple monomeric square-planar complex, analogous to other metal acetylacetonates such as copper(II) acetylacetonate. This understanding underwent significant revision in 1964 when Cotton and Elder reported a tetrameric structure for Co(acac)₂, challenging the prevailing model. This discovery represented a pivotal moment in understanding the coordination behavior of cobalt(II) with bidentate ligands.

More recent investigations by Baigelenov and colleagues in 2010 further complicated the structural picture, confirming the tetrameric structure while also identifying that the compound can adopt different structural forms depending on crystallization conditions. Their research raised questions about earlier reports of monomeric square-planar Co(acac)₂, suggesting potential misidentification in some cases.

The development of advanced analytical techniques, particularly X-ray crystallography, nuclear magnetic resonance spectroscopy, and computational methods, has significantly contributed to resolving structural questions about this compound, though some controversies persist to this day.

Significance in Coordination Chemistry

Cobalt(II) bis(acetylacetonate) occupies an important position in coordination chemistry for several compelling reasons. First, it serves as a model compound for understanding the coordination behavior of cobalt(II), particularly its tendency to form complex oligomeric structures rather than simple monomeric ones. This property distinguishes it from other divalent metal acetylacetonates, such as those of copper and palladium, which typically adopt square-planar geometries.

The compound illustrates fundamental principles regarding ligand field effects and the influence of electronic configuration on molecular geometry. Cobalt(II), with its d⁷ electronic configuration, exhibits diverse coordination geometries that are sensitive to both steric and electronic factors. Co(acac)₂ exemplifies how these factors can lead to complex structural arrangements in seemingly simple coordination compounds.

Furthermore, the compound serves as an important reference point in discussions of spin states in coordination complexes. Research has indicated that Co(acac)₂ has a quartet ground state for a single molecule, with a tetrahedral conformation as the preferred geometry, though this can change in the crystalline state due to intermolecular interactions. This spin state complexity contributes to the compound's unique catalytic properties, particularly in polymerization reactions.

Current Scientific Challenges and Research Questions

Despite decades of research, several scientific challenges and questions regarding Cobalt(II) bis(acetylacetonate) remain unresolved. One of the most significant ongoing debates concerns its definitive structure. As highlighted by Baigelenov et al., the reported monomeric square-planar structure of Co(acac)₂ may have been a misidentification, possibly containing copper instead of cobalt.

Current research continues to investigate the factors influencing the structural forms of Co(acac)₂, including:

  • The role of solvent in determining the final structural arrangement
  • The influence of crystallization conditions on the oligomeric state
  • The energetics of different possible conformations
  • The relationship between spin state and molecular geometry

Another area of active research involves the electronic structure of Co(acac)₂ and its implications for catalytic activity. Understanding the detailed electronic configuration is crucial for explaining and predicting the compound's behavior in various applications, particularly in catalysis for polymerization and oxidation reactions.

Additionally, researchers are exploring new synthetic routes to prepare Co(acac)₂ with controlled structural properties, as well as developing methods to stabilize specific conformations for targeted applications in fields ranging from materials science to organic synthesis.

Physical Description

Blue to black crystals, slightly soluble in water; [MSDSonline]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

259.038053 g/mol

Monoisotopic Mass

259.038053 g/mol

Heavy Atom Count

15

UNII

M3WKA7XQ4D

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 85 of 87 companies with hazard statement code(s):;
H302 (98.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (45.88%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (54.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (90.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (47.06%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (85.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (45.88%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (44.71%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

14024-48-7

General Manufacturing Information

Wholesale and Retail Trade
Other (requires additional information)
Rubber Product Manufacturing
Transportation Equipment Manufacturing
Cobalt, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-: ACTIVE

Dates

Modify: 2024-04-14

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